3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:
- Position 4 substitution: A 3-methyl-4-propoxybenzoyl group, introducing both lipophilic (propoxy) and steric (methyl) effects.
- Position 5 substitution: A 4-methylphenyl group, contributing to aromatic interactions.
Properties
Molecular Formula |
C29H36N2O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-4-16-36-24-11-10-23(19-21(24)3)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h6-11,19,26,32H,4-5,12-18H2,1-3H3/b27-25+ |
InChI Key |
FYLHPBYMFBLUJJ-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its interactions with molecular targets and pathways. These interactions are influenced by the compound’s functional groups and overall structure, which can interact with specific enzymes, receptors, or other biomolecules to modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrrol-2-one derivatives, emphasizing substituent effects on yield, melting point (mp), and molecular mass.
*Calculated based on molecular formula.
Key Observations:
- Position 4 Substitution :
- Position 1 Substitution: The 3-(morpholin-4-yl)propyl chain in the target compound likely enhances aqueous solubility compared to 2-hydroxypropyl derivatives (). Morpholine moieties are known to improve bioavailability by modulating logP values .
Analytical Characterization
Structural elucidation of pyrrol-2-one derivatives relies on:
- Spectroscopy : NMR (1H, 13C) and mass spectrometry (e.g., ESI-MS) for confirming molecular formulas and substituent positions .
- Crystallography : SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures, while ORTEP-III generates graphical representations of molecular geometry.
- Computational Tools : Multiwfn analyzes electron density and orbital interactions, aiding in understanding substituent electronic effects.
Structure-Activity Relationship (SAR) Insights
Although biological activity data for the target compound is unavailable, SAR trends from analogs suggest:
- Position 4 : Bulky, lipophilic groups (e.g., 3-methyl-4-propoxy) may enhance target affinity but reduce solubility.
- Position 5 : Aromatic groups with moderate steric bulk (e.g., 4-methylphenyl) balance binding and pharmacokinetics.
- Position 1 : Morpholinylpropyl chains improve solubility and metabolic stability compared to hydroxypropyl .
Biological Activity
3-Hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 450.6 g/mol. Its structure includes a pyrrolidine core, hydroxy group, and various aromatic substituents that contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.6 g/mol |
| Functional Groups | Hydroxy, Aromatic, Morpholine |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions such as arthritis and chronic obstructive pulmonary disease (COPD) .
Anticancer Potential
Preliminary investigations have indicated that the compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biological Macromolecules : Binding assays reveal that the compound interacts with specific proteins and enzymes, influencing their activity and stability.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways involved in inflammation and cell survival.
- Antioxidative Mechanism : The presence of the hydroxy group enhances its ability to donate electrons, thereby neutralizing free radicals .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. Results showed a significant reduction in radical concentration, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Response
In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
In vitro tests on breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
